Enviroxime Enviroxime Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.
Brand Name: Vulcanchem
CAS No.: 63198-97-0
VCID: VC0546820
InChI: InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
SMILES: Array
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol

Enviroxime

CAS No.: 63198-97-0

Cat. No.: VC0546820

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Enviroxime - 63198-97-0

Specification

CAS No. 63198-97-0
Molecular Formula C17H18N4O3S
Molecular Weight 358.4 g/mol
IUPAC Name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Standard InChI InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
Standard InChI Key IWKXBHQELWQLHF-CAPFRKAQSA-N
Isomeric SMILES CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N
Canonical SMILES CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Appearance Solid powder
Melting Point 198.5 °C

Introduction

Chemical Properties and Structural Features

Enviroxime is a small-molecule antiviral agent with the molecular formula C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S} and a molecular weight of 358.4 g/mol. Its IUPAC name, (NZ)N[(2amino3propan2ylsulfonylbenzimidazol5yl)phenylmethylidene]hydroxylamine(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine, reflects its complex benzimidazole core substituted with a sulfonyl group and an oxime moiety. The compound exists as a solid powder with a melting point of 198.5°C and solubility limited to dimethyl sulfoxide (DMSO).

Table 1: Key Chemical and Physical Properties of Enviroxime

PropertyValue
Molecular FormulaC17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight358.4 g/mol
Melting Point198.5°C
SolubilitySoluble in DMSO
Purity>98%

The benzimidazole scaffold is critical for binding to the viral 3A protein, while the sulfonyl group enhances stability and bioavailability . Computational studies suggest that the amino group at the C2 position forms a hydrogen bond with the N1 sulfonyl oxygen, stabilizing a conformation optimal for antiviral activity .

Mechanism of Antiviral Action

Enviroxime exerts its antiviral effects by inhibiting the 3A protein, a non-structural viral protein essential for RNA replication. In poliovirus and rhinovirus, the 3A protein facilitates the assembly of the replication complex by anchoring viral RNA polymerase to intracellular membranes . Enviroxime binds to 3A, preventing its interaction with the precursor protein 3AB and blocking the initiation of plus-strand RNA synthesis .

Key evidence for this mechanism includes:

  • Time-of-addition experiments: Enviroxime remains effective when administered several hours post-infection, implicating RNA replication as its target .

  • Resistance mutations: 23 independent mutations conferring resistance to Enviroxime mapped exclusively to the 3A coding region .

  • Biochemical assays: Enviroxime inhibits the incorporation of 32P^{32}\text{P}-uridine into 3AB in poliovirus replication complexes, confirming its role in halting RNA synthesis .

Antiviral Efficacy and Spectrum

Enviroxime demonstrates broad-spectrum activity against Picornaviridae, including rhinoviruses (e.g., RV-9, RV-14) and enteroviruses (e.g., poliovirus, Coxsackievirus A21) .

Table 2: Antiviral Activity of Enviroxime Against Select Viruses

VirusEC₅₀ (μM)Clinical Outcome (Human/Mouse)
Rhinovirus Type 90.1–1.0Reduced symptoms and viral titers
Poliovirus Type 10.5–2.0Inhibited RNA synthesis
Coxsackievirus A211.0–3.0Efficacy in murine models

Structural Analogs and Structure-Activity Relationships

Modifications to Enviroxime’s structure have yielded insights into critical functional groups:

  • Vinylacetylene analogs: Compound 12 (p-fluoro derivative) exhibited oral bioavailability in Rhesus monkeys and efficacy against Coxsackievirus A21 in mice .

  • C2-substituted analogs: Primary amino groups at C2 maximized activity, while bulkier substituents caused steric clashes with N3, reducing potency .

Table 3: Comparative Activity of Enviroxime Analogs

AnalogTarget VirusEC₅₀ (μM)Bioavailability
EnviroximeRhinovirus, Polio0.1–2.0Low (oral)
Vinylacetylene 12Coxsackievirus A211.0–3.0High (oral)
C2-Amino derivativeRhinovirus0.05–0.5Moderate

These studies highlight the benzimidazole core and sulfonyl group as non-negotiable for activity, while modifications at C2 and the oxime moiety can enhance pharmacokinetics .

Pharmacokinetics and Metabolism

Enviroxime’s poor oral bioavailability (<10% in humans) stems from rapid hepatic metabolism . In Rhesus monkeys, the vinylacetylene analog 12 achieved 40% bioavailability, attributed to reduced first-pass metabolism . Hepatic microsomal studies identified cytochrome P450 isoforms (CYP3A4, CYP2D6) as primary metabolizers, suggesting drug-drug interaction risks .

Drug Resistance and Mutational Escape

Resistance to Enviroxime arises from single-amino-acid substitutions in the 3A protein (e.g., poliovirus 3A-V45A) . These mutations reduce drug binding without compromising viral replication, underscoring the need for combination therapies to prevent resistance .

Clinical Challenges and Future Directions

While Enviroxime’s intranasal formulation shows promise for treating rhinovirus infections, its systemic toxicity and formulation stability issues remain hurdles . Next-generation analogs with improved bioavailability and resistance profiles, such as 12, are under preclinical evaluation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator